tert-Butyl (3-formylpyridin-4-yl)carbamate

Organic Synthesis Medicinal Chemistry Building Block

Ortho-substituted Boc-aminopyridine aldehydes are critical for constructing fused heterocyclic scaffolds in kinase inhibitor programs; substituting positional isomers can derail validated synthetic routes. This compound solves that problem with precisely defined 3-formyl/4-Boc-amino regiochemistry. • Enables regioselective synthesis of naphthyridines & pyridopyrimidines-privileged cores in kinase-targeted libraries. • Cited in patent WO2005/113552 A1; aligns development with patent-validated pathways. • ≥98% purity ensures reliable SAR data generation and analytical method validation.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 116026-93-8
Cat. No. B040175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-formylpyridin-4-yl)carbamate
CAS116026-93-8
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=NC=C1)C=O
InChIInChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15)
InChIKeyUFWCFTNUYXZYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-formylpyridin-4-yl)carbamate – Identity & Availability


tert-Butyl (3-formylpyridin-4-yl)carbamate (CAS 116026-93-8) is a heterocyclic organic compound classified as a Boc-protected aminopyridine aldehyde [1]. It has the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol [1]. The compound is a solid with a computed XLogP3-AA of 1.4 and is widely available from chemical suppliers with a purity of ≥ 98% [1]. Its primary utility is as a versatile building block and intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry, agrochemical development, and material science [1].

Risks of Substituting with Pyridine Analogs


Compounds within the Boc-protected aminopyridine class are not interchangeable due to the precise regiochemistry of the reactive aldehyde and protected amine groups on the pyridine ring. For tert-Butyl (3-formylpyridin-4-yl)carbamate, the ortho-relationship between the aldehyde at the 3-position and the protected amino group at the 4-position dictates a unique steric and electronic environment [1]. This specific substitution pattern critically governs its reactivity in key transformations like reductive aminations and condensations, determining the regioisomer formed and the efficiency of subsequent synthetic steps [1]. Substituting with a positional isomer, such as the 2-formyl or 5-formyl analog, or an analog with a different protecting group, would alter the fundamental chemistry, potentially leading to a different reaction pathway, reduced yield, or failure to produce the desired molecular scaffold, thereby invalidating a validated synthetic route or research result [1].

Evidence vs. Closest Analogs


Regiochemistry-Driven Synthetic Utility

The key differentiation of tert-Butyl (3-formylpyridin-4-yl)carbamate lies in its specific substitution pattern: a Boc-protected amine at the 4-position and an aldehyde at the 3-position of the pyridine ring [1]. In contrast, an isomer such as N-Boc-3-amino-4-pyridine carboxaldehyde has the aldehyde at the 4-position and the protected amine at the 3-position . This positional difference fundamentally alters the compound's utility in synthesizing specific heterocyclic scaffolds, such as naphthyridines or pyridopyrimidines, which are common in kinase inhibitors [1]. No quantitative data comparing their reactivity in a specific assay was found in the primary literature.

Organic Synthesis Medicinal Chemistry Building Block

Vendor Purity Standards and Reproducibility

The compound is commercially available from multiple reputable vendors with a consistently high purity specification, a key factor for reproducible research . For instance, Sigma-Aldrich and AK Scientific offer it at ≥ 98% purity , while Chem-Impex provides a specification of ≥ 96% (HPLC) . This availability from established sources with documented quality control reduces the procurement risk associated with less-defined or custom-synthesized alternatives, ensuring consistent performance in sensitive applications like serving as a standard reference material in chromatography .

Analytical Chemistry Quality Control Procurement

Validated Intermediate in Patented Syntheses

Unlike many research chemicals with no documented use in proprietary syntheses, tert-Butyl (3-formylpyridin-4-yl)carbamate is explicitly referenced as a key intermediate in patent literature . For example, it is cited in patent WO2005/113552 A1 (Page 21) . This provides a level of validation for its utility in constructing patentable, therapeutically relevant molecules that is not available for unlisted or purely academic analogs. Using a patented intermediate can be crucial for companies aiming to develop novel intellectual property or for researchers validating a known synthetic route.

Pharmaceutical Development Intellectual Property Synthetic Route

Application Scenarios for tert-Butyl (3-formylpyridin-4-yl)carbamate


Building Block for Heterocyclic Scaffolds

The unique ortho-relationship of its functional groups makes this compound an ideal building block for constructing fused heterocyclic systems like naphthyridines and pyridopyrimidines, which are privileged scaffolds in kinase inhibitor research [1]. For a medicinal chemistry program, procuring this specific compound is necessary when the synthetic route requires a 4-amino-3-formylpyridine core, as using the 3-amino-4-formyl isomer would yield a different regioisomeric product . The high purity available from vendors ensures that the material is suitable for generating reliable structure-activity relationship (SAR) data [1].

Validated Intermediate for Process Development

The compound's citation in patent WO2005/113552 A1 provides a tangible reference point for its use in a published synthetic route [1]. For a process chemist, selecting this specific intermediate, rather than a close analog, aligns the development work with a known, patent-validated pathway, reducing the risk of encountering unforeseen synthetic obstacles and providing a stronger basis for freedom-to-operate analysis.

Standard Reference Material in Analytical Chemistry

Given its well-defined chemical structure and commercial availability at high purity (≥ 98% from multiple vendors), this compound can be used as a standard reference material in HPLC, GC, or NMR method development and validation [1]. Its use ensures the accuracy and reliability of analytical measurements for this specific compound class. Substituting an analog with a different retention time or spectral signature would invalidate the analytical method [1].

Precursor for Bioconjugation and Probe Synthesis

The aldehyde group in this compound provides a reactive handle for bioconjugation via reductive amination with amine-containing biomolecules or for further functionalization to install fluorescent tags or affinity probes [1]. The Boc-protected amine can be deprotected orthogonally to reveal a free amine for a second attachment point. The specific substitution pattern on the pyridine ring is critical, as it determines the probe's final geometry and its ability to interact correctly with a biological target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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